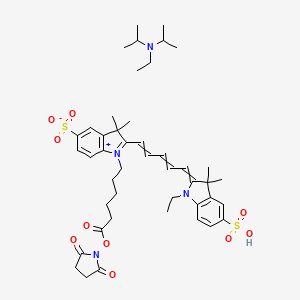
Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% involves the preparation of a series of Cy5 derivatives that possess different 5,5’-substituents . These derivatives are incorporated into a set of DNA sequences . The parent dyes are functionalized with a monomethoxytrityl protective group, permitting rapid phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides .Molecular Structure Analysis
The molecular structure of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is represented by the chemical formula C45H62N4O10S2 .Chemical Reactions Analysis
Cy5.5NS succinimidyl ester selectively reacts with aliphatic amines . This non-sulfonated cyanine is not water soluble, and is mainly used for labeling oligos, peptides, and other small molecules .Scientific Research Applications
Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is used in a variety of scientific research applications. It is commonly used as a fluorescent label for proteins and other biomolecules in order to study their structure and function. It is also used in immunoassays and other types of biochemical assays. Additionally, Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is used to label cells and tissues for imaging and detection.
Mechanism of Action
Target of Action
The primary targets of Cy5 N-succinimidyl ester DIPEA Salt are the amino groups in peptides, proteins, and oligonucleotides . The compound is used as a reactive dye for labeling these targets .
Mode of Action
The compound interacts with its targets by binding to the amino groups present in peptides, proteins, and oligonucleotides . This binding process requires a small amount of organic co-solvent, such as DMF or DMSO .
Result of Action
The primary result of the compound’s action is the successful labeling of target molecules, which can then be detected due to the compound’s fluorescence properties . The compound has an excitation wavelength of 649 nm and an emission wavelength of 670 nm .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture . Therefore, it should be stored in a dark, moisture-free environment . Furthermore, the presence of certain substances, such as azide or thiomersal, can interfere with protein labeling .
Advantages and Limitations for Lab Experiments
Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% has several advantages for lab experiments. The dye is highly water-soluble and is stable in both aqueous and organic solvents. It is also photostable, which makes it ideal for long-term experiments. Additionally, the dye has a high quantum yield, which makes it ideal for sensitive detection. The main limitation of the dye is that it is not compatible with some solvents, such as dimethyl sulfoxide.
Future Directions
The use of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is expected to continue to expand in the future. It is likely to be used in a variety of new applications, such as imaging of cells and tissues, in vivo imaging, and drug delivery. Additionally, the dye can be used in combination with other fluorescent dyes to create more sensitive and specific assays. The dye can also be used to label proteins for structural and functional studies. Finally, the dye could be used in combination with other technologies, such as mass spectrometry, to gain more insight into the structure and function of biomolecules.
Synthesis Methods
Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is synthesized by condensation of N-hydroxysuccinimide (NHS) and 1,5-diphenyl-1,4-pentadiene-3-one (DIPEA). The reaction is carried out in aqueous buffer to form a 1:1 salt of the dye. The reaction is typically performed at room temperature for 1-2 hours, followed by purification with a reverse-phase HPLC.
properties
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAMARUTRNBVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

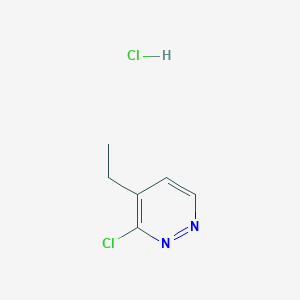
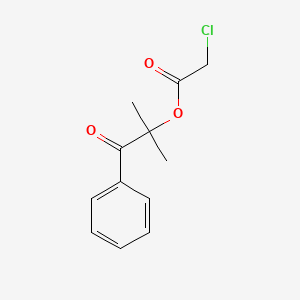


![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

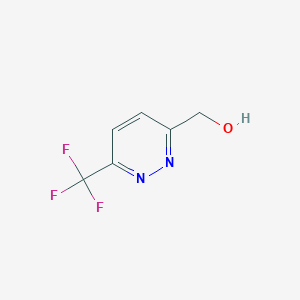
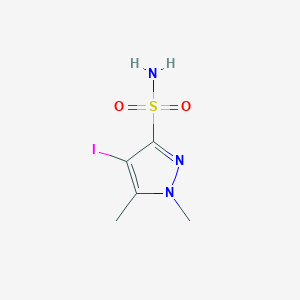
![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)


![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)